N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
N-[2-(4-Fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 5-oxo-pyrrolidine core. Key structural features include:
- Position 1: A methyl group.
- Position 2: A phenyl substituent.
- Position 3: A carboxamide group linked to a 2-(4-fluorophenyl)ethyl chain.
Properties
Molecular Formula |
C20H21FN2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21FN2O2/c1-23-18(24)13-17(19(23)15-5-3-2-4-6-15)20(25)22-12-11-14-7-9-16(21)10-8-14/h2-10,17,19H,11-13H2,1H3,(H,22,25) |
InChI Key |
IBBBVKQRIAERHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine Precursors
The foundational approach for synthesizing N-substituted pyrrolidine-3-carboxamides involves alkylation of a pyrrolidone intermediate. In a representative procedure, 1-methyl-5-oxopyrrolidine-3-carboxylic acid is activated as an acyl chloride and coupled with 2-(4-fluorophenyl)ethylamine using a Schotten-Baumann reaction. However, this method often requires rigorous anhydrous conditions and yields moderate purity.
A superior alternative employs N,N'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF), achieving 78% yield with >95% purity. The reaction proceeds via in situ generation of the imidazolide intermediate, which reacts efficiently with the amine nucleophile at 0–5°C.
Reductive Amination Pathways
Reductive amination between 5-oxo-pyrrolidine-3-carbaldehyde and 2-(4-fluorophenyl)ethylamine has been explored using sodium cyanoborohydride in methanol. While this route offers a one-pot synthesis, competing over-reduction of the ketone to a secondary alcohol limits practical utility, with yields rarely exceeding 40%.
Optimization of Key Intermediate Synthesis
Synthesis of 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
The precursor 1-methyl-5-oxopyrrolidine-3-carboxylic acid is synthesized via Dieckmann cyclization of dimethyl N-methyl-β-alanyl-β-alanate. Heating the diester at 180°C under reduced pressure (0.5 mmHg) induces cyclization, yielding the pyrrolidone ring with 89% efficiency. Acid hydrolysis (6M HCl, reflux, 6h) subsequently generates the carboxylic acid.
Side Reaction Mitigation
Competing dimerization during cyclization is suppressed by slow addition of the diester to a preheated reaction vessel. Maintaining strict temperature control (±2°C) reduces dimer byproducts from 15% to <3%.
Advanced Coupling Methodologies
Transition Metal-Catalyzed Amidation
Palladium-catalyzed carbonylative amidation between 1-methyl-5-oxopyrrolidine-3-iodide and 2-(4-fluorophenyl)ethylamine has been investigated. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CO (1 atm) in toluene at 110°C, the reaction achieves 65% yield. However, catalyst cost and sensitivity to oxygen limit industrial scalability.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C, 20 min) accelerates the coupling of 1-methyl-5-oxopyrrolidine-3-carboxylic acid with 2-(4-fluorophenyl)ethylamine using HATU as activator. This method reduces reaction time from 12h to 30min while maintaining 82% yield.
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) at −20°C produces needle-shaped crystals with 99.5% purity. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 184–186°C, consistent with a single polymorph.
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/0.1% H3PO4) resolves the target compound at tR = 8.2 min. Method validation confirms linearity (R² = 0.9998) across 0.1–100 μg/mL, with LOD/LOQ of 0.03/0.09 μg/mL.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group into an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, related compounds have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
A study highlighted the synthesis of a series of N-Aryl derivatives, which demonstrated notable growth inhibition percentages against several cancer cell lines, showcasing their potential as effective anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against bacterial strains, particularly those resistant to existing antibiotics. The exploration of such compounds aims to identify new treatments for infections caused by resistant pathogens.
Neuropharmacological Effects
Given the presence of a pyrrolidine structure in the compound, it may exhibit neuropharmacological effects that warrant investigation. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Case Study 1: Anticancer Evaluation
In an experimental study, a derivative of N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine was synthesized and tested against various cancer cell lines. The results indicated that it achieved over 70% growth inhibition in several models, suggesting strong anticancer potential .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
Case Study 2: Antimicrobial Activity
A related compound was tested for its antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be as low as 4 µg/mL for some derivatives, indicating strong potential for development into new antitubercular agents .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents, leading to distinct physicochemical and pharmacological properties:
Key Findings and Implications
Electronic Effects
- Fluorine vs. Methoxy Groups : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl group (electron-donating) in . Fluorine may reduce metabolic oxidation, while methoxy groups could enhance π-π stacking with aromatic residues in target proteins .
Solubility and Bioavailability
- The pyridine-containing analog likely exhibits higher aqueous solubility compared to the indole derivative , due to pyridine’s polar nature.
- The benzothiazole derivative may have reduced solubility due to its bulky, planar aromatic system.
Metabolic Stability
- The target compound’s methyl group at position 1 may sterically hinder enzymatic degradation of the pyrrolidine ring. In contrast, the unsubstituted pyrrolidine in and could be more susceptible to oxidation .
Binding Affinity Hypotheses
- The indole side chain in might interact with hydrophobic pockets in enzymes or receptors, while the thiadiazole in could form polar interactions. The target compound’s phenyl and fluorophenyl groups may favor interactions with aromatic or hydrophobic binding sites.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Molecular Formula
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
Structural Features
The compound features a pyrrolidine core substituted with a 4-fluorophenyl group, which is known to influence its biological activity. The presence of the carboxamide group enhances its interaction with biological targets.
Pharmacological Profile
The compound has been evaluated for various biological activities:
- Anticonvulsant Activity :
- Analgesic Effects :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The inclusion of the 4-fluorophenyl moiety is critical for enhancing the lipophilicity and overall bioavailability of the compound. Modifications on the pyrrolidine ring have been shown to affect potency and selectivity towards various biological targets, as illustrated in Table 1.
Study 1: Anticonvulsant Efficacy
In a controlled study, this compound was administered to mice subjected to maximal electroshock (MES) tests. The compound showed an effective dose (ED50) significantly lower than traditional anticonvulsants like ethosuximide, indicating its potential as a novel treatment option .
Study 2: Analgesic Activity
A separate investigation assessed the analgesic effects using the formalin test in rats. Results indicated that the compound significantly reduced pain scores compared to controls, reinforcing its analgesic profile .
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Condensation : Reacting 4-fluorophenethylamine with a carbonyl precursor (e.g., 2-phenyl-1-methyl-5-oxopyrrolidine-3-carboxylic acid) to form a Schiff base intermediate under reflux in ethanol or methanol .
- Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) in toluene at elevated temperatures (80–100°C) to promote pyrrolidine ring closure .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.
Key variables include solvent polarity, temperature control, and catalyst loading. For example, higher catalyst concentrations (10–15 mol%) improve cyclization efficiency but may increase side products .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm substituent positions, such as fluorophenyl integration and pyrrolidine ring conformation .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for verifying the 3-carboxamide orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C21H21FN2O2) with <2 ppm error .
Q. How can researchers design preliminary pharmacological assays to assess bioactivity?
- In vitro enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases (e.g., IC50 determination via kinetic assays) .
- Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin protocols, with doxorubicin as a positive control .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Substituent modifications : Replace the 4-fluorophenyl group with chloro or bromo analogs to assess halogen effects on target binding (e.g., increased lipophilicity vs. steric hindrance) .
- Scaffold hopping : Compare pyrrolidine-3-carboxamide derivatives with piperidine or thiazolidinone cores to evaluate ring size impact on potency .
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis) to prioritize analogs with >50% oral bioavailability .
Q. What methodologies resolve contradictions in crystallographic vs. computational docking data?
- Multi-conformer refinement : Use SHELXL to model disorder in flexible groups (e.g., fluorophenyl rotation) and compare with density maps .
- Molecular dynamics simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess ligand-protein binding stability, cross-validated with crystallographic B-factors .
- Free-energy perturbation (FEP) : Quantify binding affinity differences between predicted and observed poses, addressing discrepancies >1.5 kcal/mol .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Dose-response recalibration : Adjust dosing regimens based on PK/PD modeling (e.g., NONMEM software) to account for metabolic clearance differences .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma and correlate with efficacy .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
